Sulfobromophthalein

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La sulfobromoftaleína se puede sintetizar a través de un proceso de varios pasos que involucra la bromación de la fenolftaleína seguida de la sulfonación. La reacción generalmente implica el uso de bromo y ácido sulfúrico en condiciones controladas para lograr el producto deseado .

Métodos de Producción Industrial

En entornos industriales, la producción de sulfobromoftaleína implica reacciones de bromación y sulfonación a gran escala. El proceso está optimizado para un alto rendimiento y pureza, asegurando que el compuesto cumpla con los estrictos requisitos para el uso diagnóstico .

Análisis De Reacciones Químicas

Tipos de Reacciones

La sulfobromoftaleína experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir la sulfobromoftaleína en formas menos oxidadas.

Sustitución: Los átomos de bromo en el compuesto se pueden sustituir con otros halógenos o grupos funcionales en condiciones apropiadas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Las reacciones de halogenación a menudo involucran reactivos como cloro o yodo en presencia de catalizadores.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados de ácido sulfónico, mientras que las reacciones de sustitución pueden producir varios compuestos halogenados .

Aplicaciones Científicas De Investigación

Diagnostic Applications in Hepatic Function

Liver Function Testing

Sulfobromophthalein is primarily recognized for its role in liver function tests. It is administered intravenously, and its retention in the liver is measured to evaluate hepatic excretory function. The test assesses the liver's ability to uptake and excrete the dye, which is crucial for diagnosing liver diseases such as cirrhosis and hepatitis.

- Mechanism : After administration, this compound is taken up by hepatocytes and subsequently excreted into bile. Impaired retention indicates liver dysfunction.

- Clinical Significance : Studies have shown that this compound retention tests are among the most valuable excretory tests of liver function due to their sensitivity in detecting hepatic impairment .

Pharmacokinetics and Metabolism Studies

Research on the pharmacokinetics of this compound has provided insights into its metabolic pathways and interactions with other substances.

- Metabolism Studies : Investigations have demonstrated that this compound undergoes complex metabolism in the liver, influenced by factors such as fever and specific drugs like norethandrolone .

- Case Study : A study highlighted how artificially induced fever affected the metabolism of this compound, leading to altered retention rates in patients, which underscores the importance of environmental factors in pharmacokinetics .

Toxicological Research

This compound has been employed in toxicological studies to understand its effects on liver function and potential adverse reactions.

- Toxicity Assessments : Reports have documented cases of allergic reactions to this compound during clinical testing, emphasizing the need for caution when using this compound in vulnerable populations .

- Case Analysis : A notable case involved a patient experiencing a near-fatal reaction during a this compound retention test, prompting recommendations for enhanced safety protocols in clinical settings .

Comparative Studies with Other Dyes

This compound is often compared with other dyes used in hepatic function tests to evaluate its efficacy and safety.

| Dye | Primary Use | Retention Test Sensitivity | Safety Profile |

|---|---|---|---|

| This compound | Liver function assessment | High | Moderate allergic reactions |

| Indocyanine Green | Liver blood flow measurement | Moderate | Low allergic reactions |

| Rose Bengal | Ocular surface staining | Low | Low toxicity |

Research Insights from Literature

Numerous studies have explored various aspects of this compound's applications:

- A study published in JAMA highlighted its diagnostic utility in assessing liver function while also noting potential allergic reactions .

- Research published in PubMed detailed the effects of different physiological conditions on this compound metabolism, contributing to a deeper understanding of its pharmacokinetics .

- Investigations into intrahepatic metabolism further elucidated how this compound interacts with liver cells at a biochemical level .

Mecanismo De Acción

La sulfobromoftaleína ejerce sus efectos uniéndose a los polipéptidos de transporte de aniones orgánicos (OATP) en la superficie de los hepatocitos. Una vez dentro de los hepatocitos, se conjuga con glutatión y se excreta en la bilis a través de la proteína 2 asociada a la resistencia a múltiples fármacos (MRP2). Este proceso permite la evaluación de la función hepática en función de la retención y excreción del compuesto .

Comparación Con Compuestos Similares

Compuestos Similares

Fenolftaleína: Otro agente de diagnóstico utilizado en las pruebas de función hepática.

Bromosulfoftaleína: Un compuesto estrechamente relacionado con aplicaciones de diagnóstico similares.

Sulfonimidas: Compuestos que contienen azufre con aplicaciones en química medicinal

Unicidad

La sulfobromoftaleína es única debido a su alta afinidad por los OATP y su uso específico en el diagnóstico de la función hepática. Su capacidad de conjugarse con glutatión y excretarse a través de MRP2 la convierte en una herramienta valiosa para evaluar la función hepatobiliar .

Actividad Biológica

Sulfobromophthalein (SBP), also known as bromsulphthalein, is a synthetic organic compound predominantly used in clinical settings to assess liver function. Its biological activity is primarily linked to its role as a diagnostic dye in the this compound retention test, which evaluates the liver's ability to excrete this compound. This article delves into the biological mechanisms, pharmacokinetics, clinical implications, and associated risks of this compound.

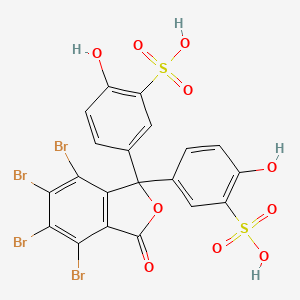

- Chemical Formula : C20H10Br4O10S2

- Molecular Weight : 794.03 g/mol

- IUPAC Name : 2-hydroxy-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-sulfophenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl]benzene-1-sulfonic acid

- CAS Number : 297-83-6

This compound is primarily taken up by hepatocytes (liver cells) through specific transport mechanisms. The key transporter involved is the hepatic sodium/bile acid cotransporter, which facilitates the uptake of conjugated bile salts and various organic anions like SBP from the bloodstream into liver cells. This process is crucial for maintaining enterohepatic circulation and overall bile acid homeostasis .

Transport Mechanisms

The transport of this compound is influenced by:

- Sulfhydryl Groups : Studies indicate that the electrogenic transport activity of SBP in rat liver is dependent on free sulfhydryl groups, suggesting that alterations in these groups can affect SBP uptake and retention .

Clinical Applications

The primary use of this compound is in the This compound retention test , which evaluates liver function by measuring how well the liver can excrete this dye. A higher retention level indicates impaired liver function, making it a valuable diagnostic tool for conditions such as hepatitis or cirrhosis.

Case Studies

- Fatal Anaphylactoid Reaction : A notable case reported in JAMA documented a fatal reaction to SBP administration during a liver function test. This case highlighted the potential for severe allergic reactions associated with SBP, emphasizing the need for caution when using this compound in clinical settings .

- Near-Fatal Reaction : Another study described a near-fatal reaction in an elderly patient undergoing the SBP test. The report called attention to the importance of monitoring patients closely during and after administration due to possible adverse effects .

Toxicity and Adverse Effects

While SBP is generally considered safe for diagnostic use, it can cause serious adverse reactions in some individuals. Reports have documented mild allergic reactions as well as severe anaphylactoid responses. The incidence of such reactions, while rare, necessitates careful patient selection and monitoring during testing .

Summary of Adverse Effects

| Reaction Type | Frequency | Notes |

|---|---|---|

| Mild Allergic Reactions | Common | Includes rash and itching |

| Severe Anaphylactoid Reactions | Rare | Can be fatal; requires immediate intervention |

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapidly absorbed following intravenous administration.

- Distribution : Primarily distributed in the liver.

- Metabolism : Metabolized via hepatic pathways.

- Excretion : Excreted primarily through bile; renal excretion is minimal.

Propiedades

Número CAS |

297-83-6 |

|---|---|

Fórmula molecular |

C20H10Br4O10S2 |

Peso molecular |

794.0 g/mol |

Nombre IUPAC |

2-hydroxy-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-sulfophenyl)-3-oxo-2-benzofuran-1-yl]benzenesulfonic acid |

InChI |

InChI=1S/C20H10Br4O10S2/c21-15-13-14(16(22)18(24)17(15)23)20(34-19(13)27,7-1-3-9(25)11(5-7)35(28,29)30)8-2-4-10(26)12(6-8)36(31,32)33/h1-6,25-26H,(H,28,29,30)(H,31,32,33) |

Clave InChI |

OHTXTCNTQJFRIG-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O |

SMILES canónico |

C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O |

Key on ui other cas no. |

297-83-6 |

Números CAS relacionados |

71-67-0 (di-hydrochloride salt) |

Sinónimos |

Bromosulfophthalein Bromosulphthalein Bromsulphalein Bromthalein Disodium, Sulfobromophthalein Sodium, Sulfobromophthalein Sulfobromophthalein Sulfobromophthalein Disodium Sulfobromophthalein Sodium Tetrabromsulphthalein |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.